(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone
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Overview
Description
“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone” is a chemical compound that has been studied for its potential applications . It is a derivative of 1,2,4-oxadiazol .
Molecular Structure Analysis
The molecular formula of this compound is C15H13N5O2, and it has a molecular weight of 295.302.Scientific Research Applications
Biochemical and Electrophysiological Characterizations
Almorexant, a compound with a structure related to "(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(quinoxalin-6-yl)methanone," shows promise in sleep regulation without disrupting sleep architecture. Its binding affinity to human orexin receptors (OX1 and OX2) and its competitive and non-competitive antagonist behavior provide insights into its potential therapeutic applications (Malherbe et al., 2009).
Spectroscopic Properties and Environmental Effects
The study of compounds similar to "this compound" has revealed significant findings on their electronic absorption, excitation, and fluorescence properties. These insights are crucial for understanding the behavior of these compounds under various environmental conditions and could lead to applications in material science and molecular engineering (Al-Ansari, 2016).
Antagonistic Activities
Research on imidazo[1,5-a]quinoxaline amides and carbamates, which share structural similarities with "this compound," has demonstrated their ability to bind with high affinity to the GABAA/benzodiazepine receptor. These findings are crucial for developing new therapeutic agents targeting neurological disorders (Tenbrink et al., 1994).
Heterocyclic Synthesis
The synthesis and reactions of various heterocyclic compounds, including oxadiazoles and quinoxalines, have been explored. These studies provide a foundation for the development of novel synthetic routes and the exploration of new chemical entities with potential pharmacological activities (Martins et al., 2009).
Photochemical Behaviors
The photochemical behavior of 3-styryl-1,2,4-oxadiazoles leading to quinoline systems highlights the potential of "this compound" and related compounds in photoreactive applications. These findings could have implications in the development of photoresponsive materials (Buscemi et al., 1990).
Future Directions
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-15(10-1-2-12-13(7-10)17-5-4-16-12)20-6-3-11(8-20)14-18-9-22-19-14/h1-2,4-5,7,9,11H,3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKERVSFJDDHQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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